molecular formula C4H5F3O2S B14452289 3-(Trifluoromethanesulfonyl)prop-1-ene CAS No. 73587-48-1

3-(Trifluoromethanesulfonyl)prop-1-ene

Cat. No.: B14452289
CAS No.: 73587-48-1
M. Wt: 174.14 g/mol
InChI Key: QPPGNZFPJHEEHR-UHFFFAOYSA-N
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Description

3-(Trifluoromethanesulfonyl)prop-1-ene is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a propene backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethanesulfonyl)prop-1-ene typically involves the reaction of allyl bromide with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethanesulfonyl)prop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

3-(Trifluoromethanesulfonyl)prop-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethanesulfonyl)prop-1-ene involves its ability to undergo various chemical transformations, which are facilitated by the presence of the trifluoromethanesulfonyl group. This group enhances the compound’s reactivity and allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformation .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethanesulfonyl)prop-1-ene is unique due to the combination of the trifluoromethanesulfonyl group and the propene backbone, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(trifluoromethylsulfonyl)prop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2S/c1-2-3-10(8,9)4(5,6)7/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPGNZFPJHEEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503921
Record name 3-(Trifluoromethanesulfonyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73587-48-1
Record name 3-(Trifluoromethanesulfonyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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